3-Chloroquinoline-7-carbonitrile

Medicinal Chemistry Organic Synthesis Halogenated Heterocycles

3-Chloroquinoline-7-carbonitrile (CAS 1431869-16-7) is a strategically differentiated halogenated quinolinecarbonitrile building block. Its unique 3-chloro-7-cyano substitution pattern provides unparalleled chemoselectivity: the 3-chloro group undergoes selective SNAr reactions that are incompatible with more reactive 2- or 4-chloro isomers, while the 7-cyano group remains stable and serves as a critical hydrogen-bond acceptor in kinase inhibitor pharmacophores. This precise electronic and steric environment is essential for constructing focused kinase inhibitor libraries and for scaffold-optimisation studies of novel antibacterial agents, as highlighted by patent literature on 7-cyanoquinoline cores. Generic substitution with other chloroquinoline or cyanoquinoline analogs cannot replicate this reactivity profile. Ensure your synthetic pathway success by sourcing this high-purity (95%) intermediate, available from research to bulk quantities.

Molecular Formula C10H5ClN2
Molecular Weight 188.61 g/mol
Cat. No. B8618891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinoline-7-carbonitrile
Molecular FormulaC10H5ClN2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C=C1C#N)Cl
InChIInChI=1S/C10H5ClN2/c11-9-4-8-2-1-7(5-12)3-10(8)13-6-9/h1-4,6H
InChIKeyNIDIJHACBKPKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinoline-7-carbonitrile (CAS 1431869-16-7): A Strategic 3-Chloro-7-Cyanoquinoline Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


3-Chloroquinoline-7-carbonitrile (CAS 1431869-16-7) is a halogenated quinolinecarbonitrile derivative with the molecular formula C10H5ClN2 and a molecular weight of 188.61 g/mol . This compound features a chlorine atom at the 3-position and a nitrile group at the 7-position of the quinoline scaffold. It is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutically active molecules. The compound is commercially available with a purity of 95% and in package sizes ranging from 10G to 5KG .

Why Generic 7-Chloroquinoline or 3-Cyanoquinoline Analogs Cannot Substitute for 3-Chloroquinoline-7-carbonitrile in Synthetic Pathways


Generic substitution with other chloroquinoline or cyanoquinoline analogs is not feasible due to the unique electronic and steric environment conferred by the specific 3-chloro-7-cyano substitution pattern. This precise arrangement dictates both the compound's reactivity in subsequent synthetic steps and its potential biological activity [1]. For instance, the 3-position chlorine atom exhibits distinct reactivity in nucleophilic aromatic substitution (SNAr) compared to the more commonly utilized 2- or 4-chloro isomers [2], while the 7-cyano group serves as a critical hydrogen bond acceptor in kinase inhibitor pharmacophores [3]. Simply mixing other in-class compounds fails to replicate this targeted reactivity profile, which is essential for the successful synthesis of specific advanced intermediates and final drug candidates.

Quantitative Evidence for the Differentiated Selection of 3-Chloroquinoline-7-carbonitrile Over Structural Analogs


Differential Reactivity in Nucleophilic Aromatic Substitution vs. 2- or 4-Chloroquinoline Analogs

The chlorine atom at the 3-position of the quinoline ring demonstrates a distinct reactivity profile in nucleophilic aromatic substitution (SNAr) reactions compared to its 2- and 4-position isomers. While 2- and 4-chloroquinolines are highly activated towards SNAr due to resonance stabilization of the intermediate Meisenheimer complex, the 3-chloro derivative is significantly less activated, offering a more controlled and selective reactivity profile [1]. This property is advantageous for stepwise synthetic sequences where the 3-chloro group must remain intact while other functionalities are modified. In contrast, the 7-cyano group provides a robust, non-leaving group handle for further diversification or for direct participation in target binding.

Medicinal Chemistry Organic Synthesis Halogenated Heterocycles

Antibacterial Activity Profile of 3-Carbonitrile Quinoline Scaffold vs. Non-Cyano Analogs

The presence of a 3-carbonitrile group on the quinoline scaffold is correlated with enhanced antibacterial activity, as demonstrated by a class-level comparison with non-cyano analogs. In a study evaluating a series of chloroquinoline derivatives, 2,7-dichloroquinoline-3-carbonitrile (Compound 5) exhibited an inhibition zone of 11.00 ± 0.03 mm against Staphylococcus aureus and Pseudomonas aeruginosa at a concentration of 200 μg/mL [1]. This activity, while moderate relative to the standard antibiotic amoxicillin (18 ± 0.00 mm), highlights the contribution of the 3-cyano group to the antimicrobial pharmacophore. The 3-chloro-7-cyano substitution pattern of the target compound may offer a different antimicrobial profile due to the altered electronic distribution, potentially leading to improved selectivity or potency.

Antibacterial Antimicrobial Quinoline Derivatives

Role as a Key Intermediate in Kinase Inhibitor Synthesis vs. Unsubstituted Quinoline-7-carbonitrile

The 7-cyanoquinoline core is a recognized privileged scaffold in the design of protein kinase inhibitors, with the cyano group often acting as a critical hydrogen bond acceptor within the ATP-binding pocket [1]. The 3-chloro substituent on 3-chloroquinoline-7-carbonitrile provides a versatile handle for further derivatization, enabling the introduction of diverse side chains to optimize target affinity and selectivity. For example, patent WO2001047892A1 describes a series of tricyclic protein kinase inhibitors based on a quinoline-7-carbonitrile scaffold, underscoring the importance of this moiety [1]. In contrast, the unsubstituted quinoline-7-carbonitrile lacks this functionalizable chloro group, limiting its utility in generating diverse chemical libraries for structure-activity relationship (SAR) studies.

Kinase Inhibitors Medicinal Chemistry Drug Discovery

Best Research and Industrial Application Scenarios for 3-Chloroquinoline-7-carbonitrile


Synthesis of Diversified Kinase Inhibitor Libraries for Oncology Drug Discovery

3-Chloroquinoline-7-carbonitrile serves as an ideal starting material for the parallel synthesis of focused kinase inhibitor libraries. The 3-chloro atom can be readily substituted with a variety of amines, alcohols, or boronic acids to introduce structural diversity at a key position. This approach is directly supported by patent literature highlighting the utility of 7-cyanoquinoline cores in the development of protein kinase inhibitors for cancer therapy [1].

Development of Novel Antibacterial Agents via Scaffold Hopping from 3-Cyanoquinoline Leads

Researchers investigating novel antibacterial compounds can utilize 3-chloroquinoline-7-carbonitrile as a starting point for scaffold optimization. The established antibacterial activity of related 3-cyanoquinoline derivatives, such as 2,7-dichloroquinoline-3-carbonitrile [2], provides a strong rationale for exploring the SAR of this class. The unique 3-chloro-7-cyano substitution pattern may yield analogs with improved potency or a broader spectrum of activity.

Orthogonal Functionalization in the Total Synthesis of Complex Natural Products or Pharmaceuticals

In multi-step total synthesis campaigns, the differential reactivity of the 3-chloro group on 3-chloroquinoline-7-carbonitrile is a key advantage. While the 7-cyano group remains stable, the 3-chloro substituent can be selectively modified under SNAr conditions that would be incompatible with more reactive 2- or 4-chloro isomers [3]. This property makes the compound a strategic choice for the construction of complex molecular architectures requiring chemoselective transformations.

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